molecular formula C21H26N2O2 B067225 (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester CAS No. 183742-32-7

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Cat. No. B067225
M. Wt: 338.4 g/mol
InChI Key: JCQKPXHKGNJTQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of this compound and related esters and piperazine derivatives is detailed in studies such as the one conducted by Stelt, Haasjes, Tersteege, and Nauta (2010), where they synthesized a range of acids in the 5H-dibenzo[a,d]cycloheptene series, including piperazine derivatives (Stelt et al., 2010).
  • Another study by Acharyulu et al. (2009) involves the stereoselective synthesis of novel esters and piperazine derivatives, providing insights into similar processes (Acharyulu et al., 2009).

Molecular Structure Analysis

  • Subashini and Periandy (2017) conducted a spectroscopic investigation of a similar compound, 1-(4-Methylbenzyl) piperazine, using techniques like FT-IR, FT-Raman, UV, NMR, and NLO, which can provide insights into the molecular structure of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester (Subashini & Periandy, 2017).

Chemical Reactions and Properties

  • Tayade and Kale (2016) developed a method for synthesizing dibenzo[b,f][1,4]oxazepines with piperazin-1-yl, which can be relevant for understanding the chemical reactions and properties of the compound (Tayade & Kale, 2016).

Physical Properties Analysis

  • The study by Chamakuri et al. (2018) on the synthesis of enantiomerically pure piperazine-2-acetic acid esters, which are structurally related to (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, provides insights into the physical properties of such compounds (Chamakuri et al., 2018).

Chemical Properties Analysis

  • The work of Dutta and Foye (1990) on the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which have similarities to the compound of interest, sheds light on its chemical properties (Dutta & Foye, 1990).

Scientific Research Applications

Polyamide Synthesis

The compound 1,4-Dibenzyl-piperazin-2-yl-acetic acid methyl ester has been utilized in the synthesis of polyamides. The synthesis involves the reaction of theophylline and thymine with dimethyl methylenesuccinate followed by hydrolysis to produce dicarboxylic acid derivatives. These derivatives are then converted into their di-p-nitrophenyl esters and polycondensed with diamines like 1,6-diaminohexane, 1,2-diaminoethane, 3-aminomethylbenzylamine, and piperazine. The resulting polyamides are white powders with molecular weights ranging from 2000–6000 and are soluble in DMSO, formic acid, and water depending on their derivation (Hattori & Kinoshita, 1979).

Piperazine Derivatives and Biological Activity

Various piperazine derivatives of 1,4-Dibenzyl-piperazin-2-yl-acetic acid methyl ester have been synthesized and evaluated for biological activity. These derivatives include esters and piperazine compounds synthesized from acids in the 5H-dibenzo[a,d]cycloheptene series. These compounds have been screened for biological activity, highlighting the compound's potential use in the development of new therapeutic agents (Stelt et al., 2010).

Aspartate Transcarbamoylase Inhibition

The compound has also been utilized in synthesizing N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase. These compounds have shown antimicrobial activity against various microorganisms and significant activity against aspartate transcarbamoylase, with some showing specificity against tumor cell lines, emphasizing its potential in developing new anticancer therapies (Dutta & Foye, 1990).

Novel Acetic Acid Esters

Additionally, novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters have been synthesized. These compounds have been supported by spectral and analytical data, indicating the compound's versatility in creating structurally diverse molecules for various scientific applications (Acharyulu et al., 2009).

properties

IUPAC Name

methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQKPXHKGNJTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627676
Record name Methyl (1,4-dibenzylpiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

CAS RN

183742-32-7
Record name Methyl (1,4-dibenzylpiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The piperazineacetic acid compound of formula (XXIV) employed in the synthesis above and many others in this application was synthesized as follows: Twelve milliliters (50 mmol) of N,N′-dibenzylethylene-diamine, 14 mL (100 mmol) of Et3N and 250 mL toluene were combined at 0° C., and 7 mL (50 mmol) of methyl 4-bromocrotonate (7 mL, 50 mmol) was added. The reaction was slowly warmed to room temperature, stirred for 24 hours, filtered, concentrated in vacuo to a residue and treated with 10% aqueous HCl (300 mL). The mixture was filtered again and the filtrate washed with ethyl acetate (2×100 mL). The filtrate was made basic with K2CO3 and extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to give 13.7 g of methyl 1,4-dibenzylpiperazine-2-acetate. 1H NMR (CDCl3) δ 2.28-2.50 (m,4), 2.5-2.75 (m,4), 3.1 (bs, 1), 3.42 (d,2), 3.52 (d,1), 3.6 (s,3), 3.75 (d,1), 7.15-7.35 (m,1).
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( XXIV )
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0 (± 1) mol
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50 mmol
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14 mL
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7 mL
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250 mL
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Synthesis routes and methods II

Procedure details

In toluene (250 ml), N,N′-dibenzylethylenediamine (12 ml) and triethylamine (12 ml) were dissolved, followed by the dropwise addition of methyl 3-bromocrotonate (7.0 ml) under ice cooling. The resulting mixture was stirred at room temperature for 24 hours. After the addition of triethylamine (2.0 ml), the resulting mixture was stirred at room temperature for 71 hours. The insoluble matter was filtered off and the filtrate was distilled under reduced pressure. The residue was added with 10% hydrochloric acid (300 ml) and crystals so precipitated were removed by filtration. Ethyl acetate was added to the filtrate. Potassium carbonate was added to the water layer so separated to make it alkaline. Ethyl acetate was added to the resulting mixture. The organic layer so separated was washed with saturated aqueous NaCl solution and dried over anhydrous potassium carbonate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane ethyl acetate=4:1), whereby the title compound (10.7 g, 62%) was obtained.
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7 mL
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12 mL
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250 mL
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12 mL
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2 mL
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Synthesis routes and methods III

Procedure details

Methyl 4-bromocrotonate (Aldrich, 5.53 mL, 40 mmol) was added dropwise with stirring to an ice-cooled solution of triethylamine (11.15 mL, 80 mmol) and N,N′-dibenzylethylenediamine (Aldrich, 9.67 mL, 40 mmol) in toluene (200 mL). The solution was stirred with ice cooling for 1 hour, then allowed to warm gradually to room temperature and stirred 25 hours longer. The mixture was filtered through a pad of diatomaceous earth with an ethyl acetate (20 mL) rinse. The filtrate was concentrated to an oil, which was mixed with 10% aqueous HCl (240 mL). After 5 minutes, the mixture was filtered and the cake was rinsed with water (2×10 mL). The filtrate was washed with ethyl acetate (2×80 mL) and the aqueous phase was made basic (pH˜9-10) by portionwise addition of solid K2CO3 (26 g), then 25% aqueous NaOH (10 mL). The turbid mixture was extracted with ethyl acetate (3×120 mL) and the combined extracts were washed with brine (100 mL), dried (MgSO4) and concentrated under vacuum to leave the title compound as an oil (9.78 g): 1H NMR (300 MHz, CDCl3) δ ppm 2.30-2.47 (m, 4H), 2.49-2.73 (m, 4H), 3.06-3.18 (m, 1H), 3.43 (d, J=13.2 Hz, 2H), 3.53 (d, J=13.2 Hz, 1H), 3.60 (s, 3H), 3.76 (d, J=13.6 Hz, 1H), 7.14-7.36 (m, 10H); MS (DCI) m/z 339 (M+H)+.
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5.53 mL
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ice
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11.15 mL
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9.67 mL
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200 mL
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